molecular formula C11H13BrF3NO B8414592 4-Bromo-2-(tert-butyl)-6-(2,2,2-trifluoroethoxy)pyridine

4-Bromo-2-(tert-butyl)-6-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B8414592
M. Wt: 312.13 g/mol
InChI Key: HRFOZPNAKFMAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(tert-butyl)-6-(2,2,2-trifluoroethoxy)pyridine is a useful research compound. Its molecular formula is C11H13BrF3NO and its molecular weight is 312.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13BrF3NO

Molecular Weight

312.13 g/mol

IUPAC Name

4-bromo-2-tert-butyl-6-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C11H13BrF3NO/c1-10(2,3)8-4-7(12)5-9(16-8)17-6-11(13,14)15/h4-5H,6H2,1-3H3

InChI Key

HRFOZPNAKFMAQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC(=C1)Br)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-6-(tert-butyl)pyridin-2-ol (5.00 g, 21.8 mmol) in dry DMF (50 mL) was added NaH (1.75 g, 43.7 mmol) at 0° C. under N2 and the mixture was stirred at 0° C. for 30 min. Then CF3CH2OTs (11.1 g, 43.7 mmol) was added and the solution was stirred at 70° C. overnight. Water was added and the mixture was extracted with EA twice. The combined organic layers were washed with water (3×) and brine twice, concentrated and purified by CC (PE/EA=30/1) to give compound P2a (1.13 g, 17%) as a white oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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